molecular formula C10H13N3O3 B11765118 ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B11765118
M. Wt: 223.23 g/mol
InChI Key: IMVOMKYLISJDLB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrazine derivative with a tetrahydropyrazine ring system. Key structural features include:

  • 7S-methyl substituent, introducing stereochemical specificity that may influence biological interactions.
  • 4-oxo group, which contributes to hydrogen-bonding capabilities and electronic properties.
    Synthetic routes for such compounds often involve cyclization reactions or coupling strategies, as seen in related analogs (e.g., ). Its stereochemistry and substitution pattern differentiate it from other pyrazolo-pyrazine derivatives.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl (7S)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m0/s1

InChI Key

IMVOMKYLISJDLB-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1=NN2[C@H](CNC(=O)C2=C1)C

Canonical SMILES

CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive scaffold.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below highlights key structural differences and similarities:

Compound Name Substituents (Position) Ring System Key Functional Groups Biological/Physical Data (If Available) Reference
Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Ethyl ester (2), 7S-methyl (7), 4-oxo (4) Pyrazolo[1,5-a]pyrazine Ester, ketone, methyl Not explicitly reported in evidence Target Compound
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Methyl ester (2), 4-oxo (4) Pyrazolo[1,5-a]pyrazine Ester, ketone Melting point: Not reported
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride Ethyl ester (2), 6-methyl (6) Pyrazolo[1,5-a]pyrazine Ester, hydrochloride salt CAS: 1955492-72-4; Formula: C₁₀H₁₆ClN₃O₂
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) 3-Methylfuran-2-carbonyl (5) Pyrazolo[1,5-a]pyrazine Ester, acyl group Yield: 65%; ¹H NMR data provided
Methyl 7-formyl-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate (4g) Formyl (7), nitro (3), methyl ester (4) Pyrazolo[1,5-a]pyrazine Aldehyde, nitro, ester MP: 150–151°C; ¹H/¹³C NMR reported
Ethyl 5-amino-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9a) Amino (5), oxo (3), phenyl (2) Pyrazolo[4,3-c]pyridine Ester, amine, ketone MP: 235–237°C; IR: 1720 cm⁻¹ (ester C=O)
Key Observations:
  • Positional Isomerism : The 7S-methyl group in the target compound contrasts with 6-methyl () or 5-acyl () analogs, affecting steric and electronic profiles.
  • Ester Variations : Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters generally enhance lipophilicity compared to methyl .
  • Ring System Differences: Pyrazolo[1,5-a]pyrazine (target) vs.

Biological Activity

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a compound belonging to the class of pyrazolo derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo derivatives typically involves various methods such as cyclization reactions and functionalization techniques. This compound can be synthesized through multi-step processes that incorporate key reagents like hydrazines and carboxylic acids. The structural motif includes a fused pyrazole ring system that contributes to its biological properties.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₉H₈N₄O₃
Molecular Weight208.19 g/mol
Functional GroupsCarboxylate, Carbonyl
Ring SystemFused Pyrazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) revealed that this compound significantly inhibits cell proliferation. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (µM)Mechanism of Action
A54915Induction of apoptosis
MCF-712Cell cycle arrest in G1 phase
HCT-11618Mitotic inhibition

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit certain kinases that play a role in tumor growth signaling pathways.

Neuroprotective Effects

Emerging research suggests that pyrazolo derivatives may possess neuroprotective properties. This compound has been evaluated for its effects on neurodegenerative models in vitro and in vivo.

Table 3: Neuroprotective Activity

ModelEffect ObservedReference
In vitro neuronal cultureReduced oxidative stress
Animal model (Alzheimer's)Improved cognitive function

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : The compound induces cell cycle arrest at the G1 phase.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : It selectively inhibits kinases involved in tumorigenesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.